![molecular formula C16H15NOS2 B2553312 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 2034617-35-9](/img/structure/B2553312.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions of precursor compounds such as 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . Another method includes the reaction of thiophene-2-carbonyl chloride with amines, as seen in the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide . These methods typically employ spectroscopic techniques like IR, 1H NMR, and MS for structural confirmation .
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of thiophene derivatives, providing detailed geometrical parameters . The molecular structure can also be analyzed using DFT calculations to predict the optimized geometry and identify electrophilic and nucleophilic sites . NBO analysis further aids in understanding the bonding and charge transfer interactions within these molecules .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including diazotisation and coupling with aromatic and heterocyclic amines, followed by air oxidation in the presence of cupric acetate to form triazoles . The reactivity of these compounds is influenced by their electronic structure, which can be studied through DFT and NBO analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the crystal structure can influence the formation of supramolecular aggregates through hydrogen bonding and π-π interactions . The presence of substituents on the thiophene ring can lead to different modes of aggregation and impact the compound's solubility, melting point, and stability . The acute toxicity of these compounds is typically assessed by determining their LD50 values .
Applications De Recherche Scientifique
Crystal Structure Analysis
Research demonstrates the structural significance of compounds related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide in crystallography. For instance, the crystal structure of a related compound, N-[2,6-bis(propan-2-yl)phenyl]carbothioamide, was analyzed, revealing molecules assembling via hydrogen bonds into helical chains. This insight into molecular arrangement could inform the design of new materials and drugs (Omondi & Levendis, 2012).
Heterocyclic Synthesis
Compounds with structures similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide serve as key intermediates in the synthesis of diverse heterocyclic compounds. For example, thiophenylhydrazonoacetates were synthesized for further reactivity studies, leading to the creation of pyrazole, isoxazole, and other derivatives. These findings open avenues for the development of novel compounds with potential pharmaceutical applications (Mohareb et al., 2004).
Pharmaceutical Research
Research into similar compounds has shown significant potential in pharmaceutical applications. For instance, novel thiophene derivatives synthesized from related precursors were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating high activity. Such studies highlight the therapeutic potential of compounds within this chemical class (Amr et al., 2010).
Catalysis and Material Science
Compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide have been explored for their utility in catalysis and material science. For example, benzene-1,3,5-tricarboxamides, related in function to the compound of interest, were used to construct covalent organic frameworks, showcasing their role in heterogeneous catalysis (Li et al., 2019).
Synthesis and Characterization
Further research has focused on the synthesis and characterization of thiophene-2-carboxamide derivatives for antimicrobial evaluation, demonstrating the chemical versatility and potential biological activity of this compound class. Such studies contribute to the ongoing exploration of new drugs and materials (Talupur et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-11(17-16(18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJCNQBWVECNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

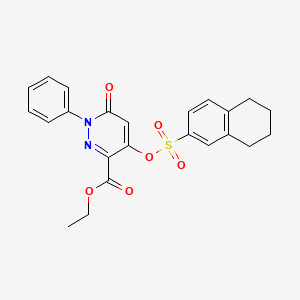
![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)
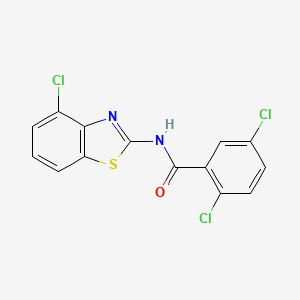
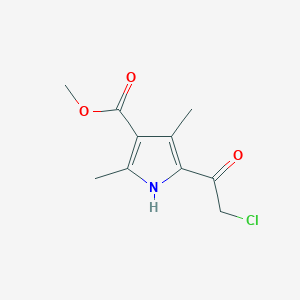
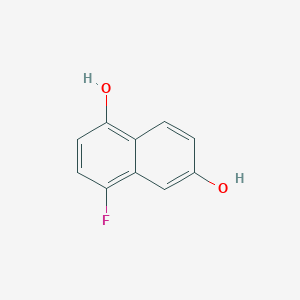
![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)
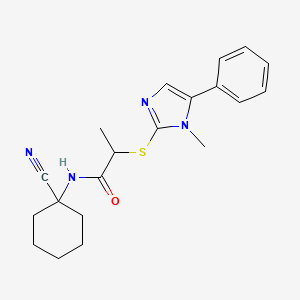
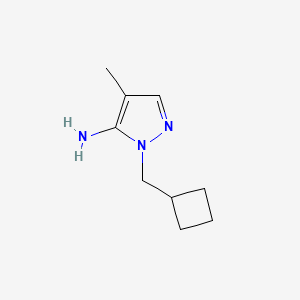
![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

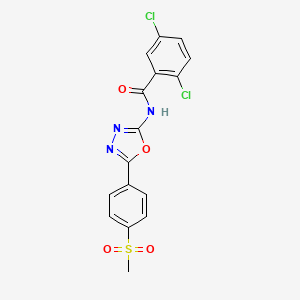

![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)